Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]indole-1-carboxylate
Description
Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]indole-1-carboxylate is a bifunctionalized indole-piperidine hybrid featuring dual tert-butoxycarbonyl (Boc) protecting groups. The indole core is substituted at the 1-position with a Boc group and at the 5-position with a Boc-protected piperidin-3-yl moiety. This compound is structurally significant in medicinal chemistry as a synthetic intermediate, particularly in the development of kinase inhibitors or protease modulators, where indole and piperidine motifs are prevalent . Its dual Boc protection enhances stability during synthetic workflows, a common strategy in multi-step organic syntheses .
Properties
Molecular Formula |
C23H32N2O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]indole-1-carboxylate |
InChI |
InChI=1S/C23H32N2O4/c1-22(2,3)28-20(26)24-12-7-8-18(15-24)16-9-10-19-17(14-16)11-13-25(19)21(27)29-23(4,5)6/h9-11,13-14,18H,7-8,12,15H2,1-6H3 |
InChI Key |
GXKSRHVRXWWHHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC3=C(C=C2)N(C=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are best contextualized by comparing it to three categories of analogs: (i) Boc-protected indoles, (ii) Boc-protected piperidines, and (iii) indole-piperidine hybrids. Key differences in substituents, stereochemistry, and synthetic accessibility are highlighted below.
Boc-Protected Indoles
- Tert-butyl 3-acetyl-1H-indole-1-carboxylate (): This analog lacks the piperidine substituent but shares the Boc-protected indole scaffold. The acetyl group at the 3-position increases electrophilicity, enabling nucleophilic additions, whereas the target compound’s piperidine moiety introduces steric bulk and basicity. The acetyl derivative’s synthesis (58% yield via Nysted reagent) contrasts with the target’s likely multi-step route involving piperidine functionalization . Key Data: Property Target Compound 3-Acetyl Analog Molecular Weight (Da) Not Reported 321 HPLC Retention (min) Not Reported Not Reported Synthetic Yield (%) Not Reported 58
Boc-Protected Piperidines
- Tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5) () :
This piperidine derivative shares the Boc-protected amine but lacks the indole core. The (3R,5S)-stereochemistry and methyl substituent influence conformational rigidity and lipophilicity. Such analogs are often used as chiral building blocks in drug discovery, differing from the target’s planar indole system . - Tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate () :
The trifluoromethyl group enhances metabolic stability and electronegativity compared to the target’s unsubstituted piperidine. This substitution is common in CNS-targeted therapeutics but may reduce solubility relative to the target compound .
Indole-Piperidine Hybrids
- Tert-butyl 3-(prop-1-en-2-yl)-1H-indole-1-carboxylate () :
This hybrid features an alkenyl group at the 3-position instead of the piperidine moiety. The prop-1-en-2-yl group introduces π-electron density, altering reactivity in cycloadditions or electrophilic substitutions. The absence of a Boc-protected piperidine simplifies synthesis but limits utility in amine-directed coupling reactions .
Research Findings and Functional Implications
- This contrasts with unsubstituted indoles like those in .
- Analytical Data : While direct LCMS/HPLC data for the target are unavailable, analogs in (e.g., m/z 732 [M+H]+, retention time 1.76 min) suggest that the target’s higher molecular weight would correlate with longer retention times in reverse-phase HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
